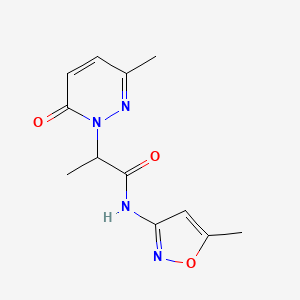

![molecular formula C17H17N3O2 B2788762 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-82-4](/img/structure/B2788762.png)

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

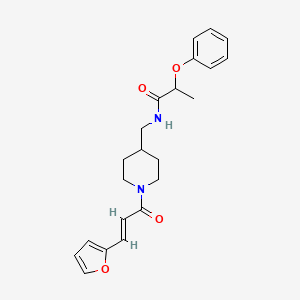

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide (hereafter referred to as 2-cyano-pyrrol-diethyl-2-oxoacetamide or 2-CPDO) is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents. 2-CPDO has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential to act as a catalyst in organic reactions. It is also used in the study of biochemical and physiological processes, and as a tool to study the effects of various compounds on biological systems.

Aplicaciones Científicas De Investigación

Quinazoline Derivatives Synthesis

The compound serves as a key building block for the synthesis of fused quinazolines. Researchers have explored its reactivity with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in one-pot reactions. Notably, it leads to the formation of compounds such as 12 H -benzo[1,3]oxazolo[2,3-b]quinazolin-12-imine, 9-chloro-12 H -benzo[1,3]oxazolo[2,3-b]quinazolin-12-imine, and 3,4-dihydro-2 H ,6 H -[1,3]oxazino[2,3-b]quinazolin-6-imine .

Biological Effects and Pharmacology

Quinazoline derivatives, including those derived from this compound, exhibit a wide spectrum of biological effects. Researchers have investigated their potential as antitumor agents, kinase inhibitors, and anti-inflammatory compounds. Understanding their pharmacological properties is crucial for drug development .

Anticancer Activity

Given the quinazoline scaffold’s relevance in cancer research, this compound has been evaluated for its anticancer potential. Researchers explore its effects on cell proliferation, apoptosis, and tumor growth. Mechanistic studies help elucidate its impact on cancer pathways .

Molecular Docking Studies

Computational approaches, such as molecular docking, have been employed to predict the binding affinity of this compound with specific protein targets. By simulating interactions at the atomic level, researchers gain insights into its potential as a drug candidate .

One-Pot Synthesis Optimization

Researchers continue to optimize the one-pot synthesis conditions for this compound. Factors like temperature and base concentration significantly influence the reaction outcome. Understanding the reaction mechanism and intermediates aids in process improvement .

Structural Modifications and SAR Studies

Chemists explore structural modifications around the pyrrole and oxoacetamide moieties. Systematic structure-activity relationship (SAR) studies guide the design of analogs with improved properties. These modifications impact solubility, stability, and biological activity .

Mecanismo De Acción

Target of Action

It is structurally similar to crisaborole , a non-steroidal topical medication used for the treatment of mild-moderate atopic dermatitis . Crisaborole primarily targets the phosphodiesterase 4 (PDE4) enzyme , a key regulator of inflammatory cytokine production .

Mode of Action

Based on its structural similarity to crisaborole , it may also inhibit PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This can result in reduced inflammation and improved disease severity .

Biochemical Pathways

Crisaborole’s inhibition of pde4 affects the camp-dependent pathway , which plays a crucial role in the regulation of inflammation. By increasing cAMP levels, the compound may reduce the production of inflammatory cytokines .

Result of Action

Based on its potential pde4 inhibitory activity, it may reduce local inflammation in the skin and prevent further exacerbation of the disease .

Propiedades

IUPAC Name |

2-[1-(2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-10-7-11-20(15)14-9-6-5-8-13(14)12-18/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVJUHGGCFLCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Methoxy-ethoxy)-ethoxy]-acetonitrile](/img/structure/B2788679.png)

![2-[2,2-Difluoroethyl-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2788680.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2788686.png)

![Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate](/img/structure/B2788689.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole](/img/structure/B2788691.png)

![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)